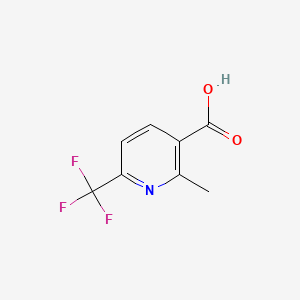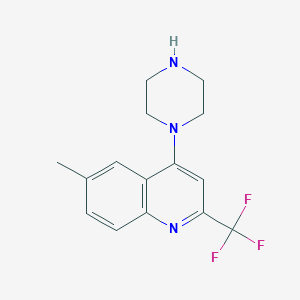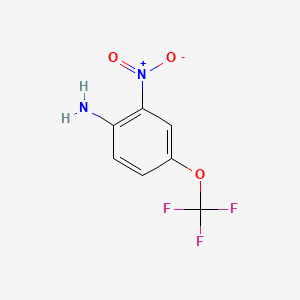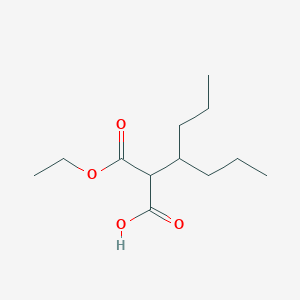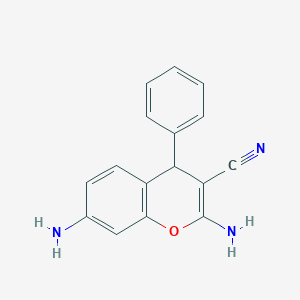
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
“6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a chemical compound with the molecular formula C13H13NO . It is a derivative of carbazole, which is known to have antimycobacterial activity .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, one method involves the use of toluene-4-sulfonic acid in formamide at 185℃ for 7 hours . Another method involves the use of lithium aluminium deuteride in tetrahydrofuran for 1.45 hours .Molecular Structure Analysis
The molecular structure of “6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one” consists of a carbazole ring partially saturated and substituted with a methoxy group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can be oxidized using different oxidants such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate .Scientific Research Applications
Pharmacology & Toxicology
As an inhibitor of 5-hydroxytryptamine (5-HT) uptake, it may have implications for antidepressant-like behavioral effects in research models .
Molecular Simulations
It can be used in molecular simulations with programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce visualizations .
Fluorophore Design
The compound may serve as a synthetic intermediate for designing environment-sensitive fluorophores used in biochemical and biophysical research .
Biological Activity Research
Carbazole derivatives, including those derived from this compound, are associated with diverse biological activities and are of interest in biological research .
Chemical Building Blocks
It may be used as a building block in pharmaceutical chemistry and drug design due to its potential to be converted into various secondary chemicals and intermediates .
properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPVUVSCDRJVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250108 | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
CAS RN |
3449-49-8 | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Q & A
Q1: What are the key structural features of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one revealed by its crystal structure?
A1: The crystal structure of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one reveals several important structural characteristics []:
- Non-planar carbazole unit: The carbazole unit, composed of a benzene ring fused to a pyrrole ring, is not planar. The dihedral angle between these two rings is 1.69° [].
- Envelope conformation of cyclohexene ring: The cyclohexene ring within the molecule adopts an envelope conformation [].
- Intermolecular interactions: The crystal structure is stabilized by C—H⋯O and N—H⋯O hydrogen bonds between molecules. Additionally, a C—H⋯π interaction is observed, involving the benzene ring of the molecule [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

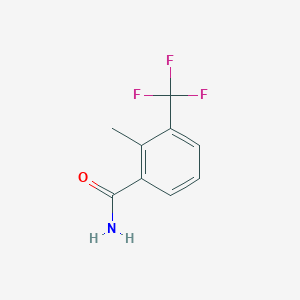
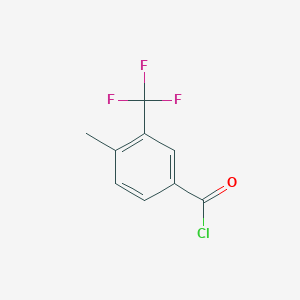
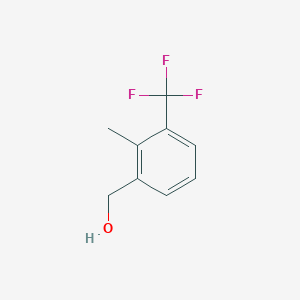
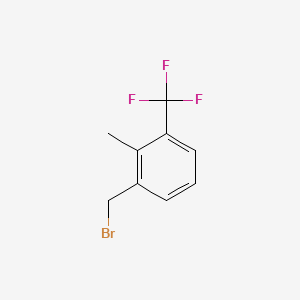
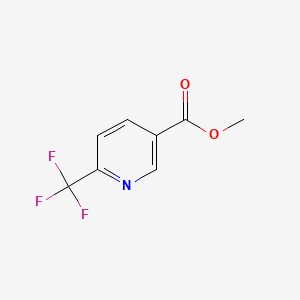
![5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride](/img/structure/B1305684.png)
